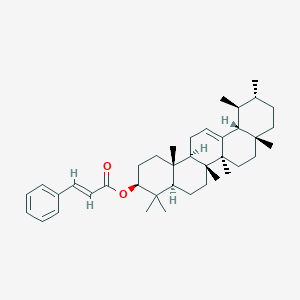

alpha-Amyrin cinnamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

alpha-Amyrin cinnamate is a natural product found in Hoya australis and Himatanthus articulatus with data available.

科学研究应用

Anti-Inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of alpha-amyrin cinnamate. It has been shown to significantly inhibit inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in animal models. The compound exhibited an ID50 value ranging from 0.15 to 0.75 μmol/ear, indicating potent anti-inflammatory activity, particularly when compared to indomethacin, a common anti-inflammatory drug .

Table 1: Anti-Inflammatory Activity of this compound

| Compound | ID50 (μmol/ear) |

|---|---|

| This compound | 0.15 - 0.75 |

| Indomethacin | 0.91 |

In addition to TPA-induced inflammation, this compound has demonstrated efficacy in reducing edema in rat models induced by carrageenan, further supporting its potential as an anti-inflammatory agent .

Chemopreventive Properties

This compound has also shown promise in cancer prevention studies. In vitro assays indicated that it inhibits the Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells, suggesting its role as a tumor promoter inhibitor . Furthermore, in vivo studies utilizing a two-stage carcinogenesis model indicated that this compound could inhibit skin tumor promotion when administered with carcinogenic agents such as 7,12-dimethylbenz[a]anthracene (DMBA) and TPA .

Table 2: Chemopreventive Effects of this compound

| Study Type | Findings |

|---|---|

| In Vitro | Inhibits EBV-EA activation |

| In Vivo | Reduces skin tumor promotion |

Case Study 1: In Vivo Anti-Inflammatory Study

A study evaluated the effects of this compound on TPA-induced inflammation in mice. The results demonstrated that the compound significantly reduced ear swelling compared to control groups, highlighting its potential for therapeutic use in inflammatory conditions .

Case Study 2: Tumor Promotion Inhibition

In another study involving skin carcinogenesis, this compound was administered alongside DMBA and TPA. The results indicated a marked reduction in tumor incidence and size, suggesting that this compound may be effective in preventing skin cancer through its inhibitory effects on tumor promotion processes .

化学反应分析

Direct Esterification

-

Reagents : Cinnamoyl chloride or activated cinnamic acid (e.g., using DCC/DMAP).

-

Conditions : Reactions are conducted under anhydrous conditions in inert solvents like dichloromethane or tetrahydrofuran.

-

Example : A study isolated α-amyrin cinnamate from Himatanthus articulatus using chromatographic separation, suggesting natural enzymatic esterification in planta .

Synthetic Routes from Triterpene Acids

-

Precursor : Oleanolic acid or ursolic acid (structurally related triterpenes) can be reduced to α-amyrin, followed by esterification .

-

Key Steps :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C → RT | 81% | |

| Esterification | Cinnamoyl chloride, pyridine | 64–69% |

Hydrolysis and Functional Group Reactivity

The cinnamate ester group in α-amyrin cinnamate is susceptible to hydrolysis:

Acid-Catalyzed Hydrolysis

Base-Catalyzed Saponification

Enzymatic Hydrolysis

Biological Transformation Pathways

α-Amyrin cinnamate undergoes metabolic modifications in biological systems:

Anti-Inflammatory Mechanisms

-

Target : Inhibits NF-κB and COX-2 pathways, reducing prostaglandin synthesis .

-

Metabolites : Phase I oxidation products (e.g., hydroxylated derivatives) detected in vitro .

Xenobiotic Metabolism

-

Cytochrome P450 : Oxidative demethylation at C-28 or C-30 positions .

-

Glucuronidation : Conjugation at the hydroxyl group of α-amyrin moiety .

Structural and Spectroscopic Data

Critical analytical data for reaction characterization:

NMR Signatures

-

¹³C NMR :

-

¹H NMR :

Mass Spectrometry

属性

CAS 编号 |

13161-35-8 |

|---|---|

分子式 |

C39H56O2 |

分子量 |

556.9 g/mol |

IUPAC 名称 |

[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C39H56O2/c1-26-18-21-36(5)24-25-38(7)29(34(36)27(26)2)15-16-31-37(6)22-20-32(35(3,4)30(37)19-23-39(31,38)8)41-33(40)17-14-28-12-10-9-11-13-28/h9-15,17,26-27,30-32,34H,16,18-25H2,1-8H3/b17-14+/t26-,27+,30+,31-,32+,34+,36-,37+,38-,39-/m1/s1 |

InChI 键 |

SKSWXHZBFRPYAH-WLTWKNCHSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=CC=C6)C)C)C2C1C)C)C |

手性 SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC=CC=C6)C)C)[C@@H]2[C@H]1C)C)C |

规范 SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=CC=C6)C)C)C2C1C)C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。